molecular formula C21H32Cl2N2O2 B8030725 ((Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanaminedihydrochloride

((Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanaminedihydrochloride

Cat. No.: B8030725
M. Wt: 415.4 g/mol
InChI Key: RLPKHGRQNNNZKE-UHFFFAOYSA-N
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Description

(4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl: is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes a heptane backbone linked to phenylene groups through ether linkages, and terminated with dimethanamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl typically involves the reaction of heptane-1,7-diol with 4-chloromethylphenol under basic conditions to form the ether linkage. This intermediate is then reacted with 4-aminomethylphenol to introduce the amine groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the amine form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Restored amine groups.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and advanced materials.

Biology: In biological research, it is studied for its potential interactions with cellular components, particularly in the context of drug delivery systems.

Medicine: The compound’s amine groups make it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (4,4’-(Hexane-1,6-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
  • (4,4’-(Octane-1,8-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl

Uniqueness: The heptane backbone of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl provides a unique balance of hydrophobic and hydrophilic properties, making it particularly suitable for applications requiring specific solubility characteristics. The length of the heptane chain also influences the compound’s flexibility and interaction with other molecules, distinguishing it from similar compounds with shorter or longer alkane chains.

Properties

IUPAC Name

[4-[7-[4-(aminomethyl)phenoxy]heptoxy]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2.2ClH/c22-16-18-6-10-20(11-7-18)24-14-4-2-1-3-5-15-25-21-12-8-19(17-23)9-13-21;;/h6-13H,1-5,14-17,22-23H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKHGRQNNNZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCCCCCOC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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